molecular formula C12H12N2O B13155602 1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one

1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one

Cat. No.: B13155602
M. Wt: 200.24 g/mol
InChI Key: KHQVPOXPKDTMAA-UHFFFAOYSA-N
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Description

1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by a phenyl group substituted with a 5-methyl-1H-pyrazol-4-yl moiety at the para position and an ethanone group at the meta position

Preparation Methods

The synthesis of 1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-bromoacetophenone with 5-methyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction typically proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the pyrazole moiety. The reaction conditions often include the use of a polar aprotic solvent like dimethylformamide (DMF) and heating to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include polar solvents, catalysts, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one exerts its effects involves interactions with specific molecular targets. For example, in medicinal applications, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of inflammatory mediators or disruption of microbial cell wall synthesis .

Comparison with Similar Compounds

1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

1-[4-(5-methyl-1H-pyrazol-4-yl)phenyl]ethanone

InChI

InChI=1S/C12H12N2O/c1-8-12(7-13-14-8)11-5-3-10(4-6-11)9(2)15/h3-7H,1-2H3,(H,13,14)

InChI Key

KHQVPOXPKDTMAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1)C2=CC=C(C=C2)C(=O)C

Origin of Product

United States

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